1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
Overview
Description
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Boc-1-aminocyclobutanecarboxylic acid is known to interact with two primary targets: the NMDA receptor and the TRPA1 receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane . The TRPA1 receptor, on the other hand, is an ion channel located on the plasma membrane of many human and animal cells. This receptor is best known as a sensor for environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
N-Boc-1-aminocyclobutanecarboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor It also acts as an antagonist of the TRPA1 receptor
Biochemical Pathways
neuronal signaling . By acting as a partial agonist of the NMDA receptor, it may influence the flow of calcium ions into the neuron, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory . By acting as an antagonist of the TRPA1 receptor, it may help to modulate pain and inflammation responses .
Result of Action
The molecular and cellular effects of N-Boc-1-aminocyclobutanecarboxylic acid’s action are likely to be diverse, given its multiple targets. By modulating the activity of the NMDA receptor, it could influence a variety of neuronal functions, including learning and memory, pain perception, and possibly even mood and emotion . Its antagonistic action on the TRPA1 receptor could potentially make it useful in treating conditions characterized by overactivation of this receptor, such as certain types of pain and inflammation .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . This suggests that it may interact with enzymes such as cathepsins, which are proteases involved in protein catabolism.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Boc-1-aminocyclobutanecarboxylic acid in laboratory settings. It is known to be stable at room temperature .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(7(12)13)5-4-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVVUKFHORPDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363748 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120728-10-1 | |
Record name | 1-[(tert-Butoxycarbonyl)amino]cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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